REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[C:3]#N.[H-].C([Al+]CC(C)C)C(C)C.[OH2:22].Cl>CCCCCC>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH:3]=[O:22] |f:1.2|
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Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)C1=CC=CC=C1
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Name
|
|
Quantity
|
2600 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
2000 mL
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Type
|
solvent
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Smiles
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CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
10 (± 4) °C
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at 6-14° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 4 hours
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Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 17 hours
|
Duration
|
17 h
|
Type
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CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with ethyl acetate (400 mL)
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Type
|
WASH
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Details
|
the combined organic layers are washed with water (300 mL), brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
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Details
|
The organic extracts are filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |